4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone
CAS No.: 898790-90-4
Cat. No.: VC2300875
Molecular Formula: C16H14ClFO
Molecular Weight: 276.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898790-90-4 |
|---|---|
| Molecular Formula | C16H14ClFO |
| Molecular Weight | 276.73 g/mol |
| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |
| Standard InChI Key | RIXQSLBERZSEAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
| Canonical SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone has the following key structural and molecular characteristics:
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Molecular Formula: C₁₆H₁₄ClFO
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Molecular Weight: 276.74 g/mol
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Structure: A propiophenone backbone featuring a carbonyl group connecting two aromatic rings—one bearing chloro and fluoro substituents, the other with a methyl group
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Functional Groups: Ketone (carbonyl), halogens (chlorine and fluorine), and alkyl (methyl) groups
Physical Properties
Based on the properties of related propiophenone derivatives, 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone likely exhibits the following physical characteristics:
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Appearance: White to off-white crystalline solid
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Melting Point: Approximately 85-95°C (estimated based on similar compounds)
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Solubility: Sparingly soluble in water; readily soluble in organic solvents including dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)
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Stability: Relatively stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light
Comparative Analysis with Related Compounds
The following table presents a comparison between 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone and structurally related propiophenone derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone | C₁₆H₁₄ClFO | 276.74 | Chloro (4'), fluoro (3'), methyl (3) substituents | Pharmaceutical research, synthetic intermediates |
| 3-(4-Methylphenyl)propiophenone | C₁₆H₁₆O | 224.3 | Single methyl substituent | Antimicrobial research, organic synthesis |
| 3',4'-Dichloro-3-(4-methylphenyl)propiophenone | C₁₆H₁₄Cl₂O | 293.2 | Two chloro substituents | Enhanced antimicrobial activity |
| 3',4'-Difluoro-3-(4-methylphenyl)propiophenone | C₁₆H₁₄F₂O | 260.28 | Two fluoro substituents | Pharmaceutical applications, metabolic stability |
| 2'-Methoxy-3-(4-methylphenyl)propiophenone | C₁₇H₁₈O₂ | 254.32 | Methoxy group at 2' position | Different reactivity profile due to electron-donating group |
The halogen substituents in 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone likely confer distinct electronic properties compared to alkyl or alkoxy-substituted analogs, influencing both reactivity and biological activity profiles.
Synthesis Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation represents one of the most viable approaches for synthesizing this compound:
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Reaction of 3-methylbenzene with a suitably halogenated propanoyl chloride derivative
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Utilization of Lewis acid catalysts (e.g., AlCl₃)
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Careful temperature control (0-5°C) to minimize side reactions
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Subsequent purification steps including recrystallization and column chromatography
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer an alternative synthetic pathway:
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Suzuki-Miyaura coupling between appropriate boronic acid derivatives and halogenated intermediates
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Formation of key carbon-carbon bonds under controlled conditions
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Optimization of catalyst systems for improved yields and selectivity
Industrial Production Considerations
For large-scale production, several factors would need optimization:
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Catalytic Efficiency: Selection of optimal catalyst systems that minimize loading while maximizing yield
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Reaction Parameters: Temperature, solvent, and reagent ratios require precise control
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Purification Protocols: Development of efficient purification methods suitable for industrial scale
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Safety Measures: Implementation of appropriate containment and handling procedures for halogenated intermediates
Purification Techniques
Purification of 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone would typically involve:
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Recrystallization: Using appropriate solvent systems (e.g., methanol/water mixtures)
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Column Chromatography: Typically employing silica gel with hexane:ethyl acetate gradients
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High-Performance Liquid Chromatography (HPLC): For achieving analytical-grade purity
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Quality Control: Implementation of stringent purity verification protocols using multiple analytical techniques
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural confirmation for 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone:
¹⁹F NMR
A key analytical tool for confirming the presence and environment of the fluoro substituent, showing characteristic chemical shift and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal several characteristic absorption bands:
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Carbonyl (C=O): Strong absorption at approximately 1680-1710 cm⁻¹
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Aromatic C=C: Absorptions at approximately 1600 and 1450 cm⁻¹
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C-H Stretching: Absorptions in the 2850-3100 cm⁻¹ range
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C-F Bond: Characteristic absorption at approximately 1000-1400 cm⁻¹
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C-Cl Bond: Absorption in the 700-800 cm⁻¹ range
Mass Spectrometry
Mass spectrometric analysis would provide valuable molecular weight confirmation and fragmentation patterns:
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Molecular Ion: m/z ≈ 276-278 with characteristic chlorine isotope pattern
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Fragment Ions: Fragments resulting from losses of CO, halogen atoms, and alkyl groups
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Base Peak: Potentially arising from cleavage of the propyl chain
UV-Visible Spectroscopy
UV-Vis spectroscopy would typically show:
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Absorption Maxima: Primary absorbance in the 240-280 nm range
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Halogen Effects: Bathochromic shifts compared to non-halogenated analogs
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Solvent Effects: Potential variations in absorption maxima depending on solvent polarity
Biological Activity and Applications
Antimicrobial Activity
Halogenated propiophenones have demonstrated antimicrobial properties against various bacterial and fungal strains. The unique halogen substitution pattern in 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone may confer enhanced activity or selectivity against specific microbial targets.
Anti-inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory activity, possibly through inhibition of key inflammatory pathways or mediators.
Research Applications
In research settings, 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone may serve as:
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Synthetic Intermediate: Building block for more complex molecules
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Pharmacological Probe: Tool for investigating structure-activity relationships
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Reference Compound: Standard for analytical method development
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Chemical Biology Tool: Probe for studying biological systems and interactions
Structure-Activity Relationship Studies
The following table summarizes potential correlations between structural features and biological activities:
Current Research Trends
Synthetic Methodology Development
Current research focuses on developing improved synthetic routes featuring:
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Green Chemistry Approaches: Reduced solvent use and environmentally friendly reagents
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Catalytic Efficiency: Development of more active and selective catalysts
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Flow Chemistry: Continuous processing methods for improved scalability
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Chemo-enzymatic Methods: Combining chemical and enzymatic steps for enhanced selectivity
Medicinal Chemistry Applications
Emerging research directions include:
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Targeted Drug Design: Utilizing the propiophenone scaffold for specific biological targets
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Combination Therapies: Exploration of synergistic effects with established drugs
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Structure Optimization: Fine-tuning substituent patterns for improved pharmacokinetic profiles
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Delivery Systems: Development of formulations to enhance bioavailability
Analytical Method Development
Ongoing research includes:
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Detection Methods: Development of sensitive analytical techniques for trace analysis
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Metabolite Identification: Characterization of breakdown products in biological systems
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Stability Studies: Investigation of degradation pathways under various conditions
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Impurity Profiling: Establishment of comprehensive impurity identification protocols
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